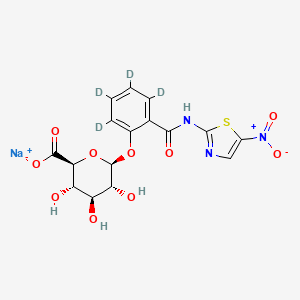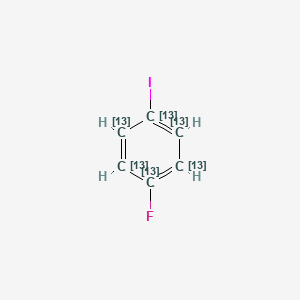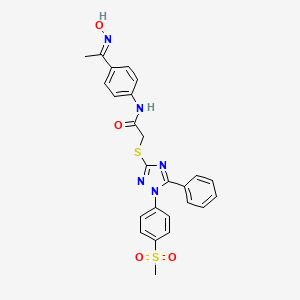
Cox-2-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cox-2-IN-9 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective inhibitors that also target cyclooxygenase-1 (COX-1) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route starts with the preparation of a substituted benzene derivative, followed by nitration, reduction, and cyclization reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
Cox-2-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a range of structurally diverse products .
科学研究应用
Cox-2-IN-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of COX-2 inhibitors.
Biology: Employed in cellular and molecular biology to investigate the role of COX-2 in inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and other conditions where COX-2 plays a significant role.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing
作用机制
Cox-2-IN-9 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, blocking its catalytic activity and reducing the production of pro-inflammatory prostaglandins. This selective inhibition spares COX-1, thereby minimizing gastrointestinal side effects .
相似化合物的比较
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A highly selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis .
Uniqueness
Cox-2-IN-9 is unique in its specific structural features that confer high selectivity and potency for COX-2 inhibition. Compared to other COX-2 inhibitors, this compound may offer a different safety profile, efficacy, and potential for use in various therapeutic applications. Its distinct chemical structure allows for targeted modifications to enhance its pharmacological properties and reduce adverse effects .
属性
分子式 |
C25H23N5O4S2 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC 名称 |
N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-[[1-(4-methylsulfonylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O4S2/c1-17(29-32)18-8-10-20(11-9-18)26-23(31)16-35-25-27-24(19-6-4-3-5-7-19)30(28-25)21-12-14-22(15-13-21)36(2,33)34/h3-15,32H,16H2,1-2H3,(H,26,31)/b29-17+ |
InChI 键 |
LMJMRMVRPTWOKL-STBIYBPSSA-N |
手性 SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C |
规范 SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


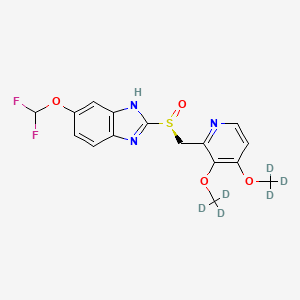
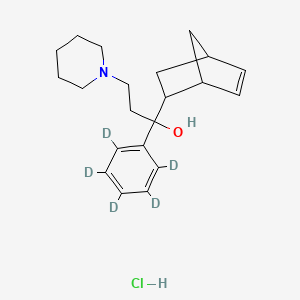
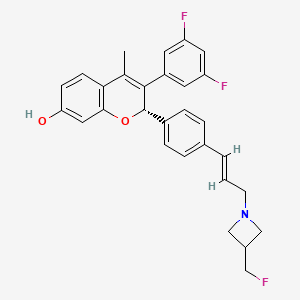
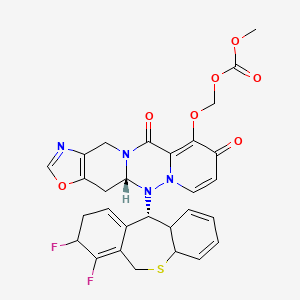
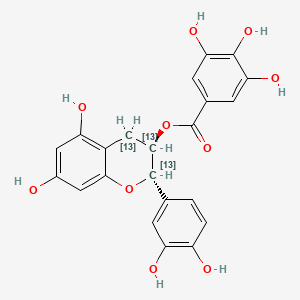


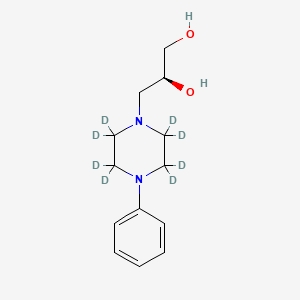
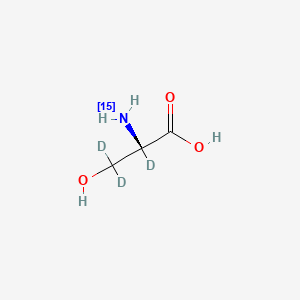

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
![(1S,2R,8R,9S,10S,12S,13S)-10-[(1S)-1-hydroxyethyl]-8-methoxy-4,13,15-trimethyl-11-oxa-3,14-diazapentacyclo[8.8.0.02,12.03,7.014,18]octadeca-4,6,15,17-tetraen-9-ol](/img/structure/B12417698.png)
